4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring a bifunctional piperazine scaffold with a reactive methallyl handle face limited commercial availability. This compound solves that supply gap, offering a controlled physicochemical profile (XLogP3-AA 0.7, TPSA 67.7 Ų) for fragment-based design. - Reactive Handle: Terminal alkene enables thiol-ene click chemistry or metathesis library generation. - Differentiated Profile: +1.3 ΔXLogP3-AA and +2 rotatable bonds over N-methyl analog (CAS 113049-34-6). - Supply Reliability: Standardized ≥95% purity, ideal for SAR campaigns and computational chemistry teaching.

Molecular Formula C10H17N3OS
Molecular Weight 227.33
CAS No. 710330-21-5
Cat. No. B2995187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide
CAS710330-21-5
Molecular FormulaC10H17N3OS
Molecular Weight227.33
Structural Identifiers
SMILESCC(=C)CNC(=S)N1CCN(CC1)C=O
InChIInChI=1S/C10H17N3OS/c1-9(2)7-11-10(15)13-5-3-12(8-14)4-6-13/h8H,1,3-7H2,2H3,(H,11,15)
InChIKeyNJKZCYXDSFTMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide: Structural Identity


4-Formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide (CAS 710330-21-5) is a bifunctional piperazine derivative bearing a C4-formyl group and an N-carbothioamide moiety substituted with a 2-methylprop-2-en-1-yl (methallyl) side chain [1]. Its molecular formula is C₁₀H₁₇N₃OS (MW 227.33 g/mol), with a computed XLogP3-AA of 0.7 and a topological polar surface area of 67.7 Ų [1]. The compound is available as a research chemical from specialty suppliers at a nominal purity of ≥95% . No primary pharmacological or industrial application data have been published for this specific structure as of the search date.

Bifunctional piperazine scaffold with methallyl handle
Computed physicochemical profile distinct from N-methyl analog
Research-use-only building block; no biological data reported

Why N-Substitution on 4-Formylpiperazine-1-carbothioamide Is Not Interchangeable


Within the 4-formylpiperazine-1-carbothioamide class, the nature of the N-substituent governs lipophilicity, rotatable bond count, and molecular weight – all critical parameters for downstream synthetic utility and early drug-discovery profiling. Simple substitution of the methallyl group with a methyl group (CAS 113049-34-6) shifts the computed XLogP3-AA from 0.7 to -0.6 and reduces the rotatable bond count from 2 to 0 [1][2]. These computed differences are large enough to alter chromatographic retention, solubility, and the ability to engage hydrophobic binding pockets. Consequently, generic replacement of the N-methallyl derivative with the N-methyl or N-unsubstituted analog cannot be assumed to be functionally neutral in any chemical biology or medicinal chemistry context.

Property
Methallyl derivative
N-Methyl / N-H analogs
Lipophilicity
Moderate computed logP
Lower or negative logP may shift membrane partitioning
Conformational flexibility
Additional rotatable bonds
Rigid scaffold may limit conformational sampling
Molecular weight
Higher MW bin
Lower MW may reduce binding enthalpy contributions

Physicochemical Differentiation from Closest Analogs


Lipophilicity Increase Over the N-Methyl Analog

The target compound exhibits a substantially higher computed lipophilicity than the N-methyl analog (CAS 113049-34-6), with an XLogP3-AA of 0.7 versus -0.6 [1][2]. A positive LogP is generally associated with improved passive membrane permeability and is a key parameter in early drug candidate triage.

Lipophilicity shift
Head-to-head
ΔXLogP3-AA +1.3
Supports lipophilicity-dependent study selection
Computed; no experimental logP available
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Conformational Flexibility Gain via Rotatable Bonds

The target compound possesses two rotatable bonds compared to zero for the N-methyl analog [1][2]. The methallyl side chain introduces conformational degrees of freedom that can be exploited for induced-fit binding or may affect entropic penalties upon target engagement.

Rotatable bonds
Head-to-head
+2 rotatable bonds
Additional conformational sampling context
Computed; no solution-state data
Molecular Design Conformational Analysis Structure-Activity Relationship

Higher Molecular Weight Over the Parent Scaffold

Relative to the unsubstituted 4-formylpiperazine-1-carbothioamide parent scaffold (CAS 73553-80-7, MW ≈ 173.24 g/mol, formula C₆H₁₁N₃OS), the target compound carries an additional methallyl group, increasing the molecular weight to 227.33 g/mol and adding four carbon and six hydrogen atoms [1]. This shifts the compound into a higher molecular-weight bin while retaining the same number of hydrogen bond donors and acceptors.

Molecular weight
Head-to-head
ΔMW +54 g/mol
Expands chemical space for fragment elaboration
Conserved HBD/HBA count maintained
Synthetic Chemistry Scaffold Design Physicochemical Space

Methallyl Group as a Latent Reactive Handle

The 2-methylprop-2-en-1-yl (methallyl) group contains a terminal alkene that is, in principle, amenable to thiol-ene radical addition and other alkene-specific transformations [1]. This functional handle is absent in the N-methyl (CAS 113049-34-6) and N-H (CAS 73553-80-7) analogs. While direct experimental kinetic data for this compound are not available, the class-level reactivity of methallyl thioamides in radical-mediated conjugation is well-precedented in the broader carbothioamide literature [2].

Latent alkene handle
Class-level
Terminal C=C present
Supports functionalization strategy review
No experimental kinetic data for this compound
Click Chemistry Bioconjugation Thiol-Ene Reaction

Conserved Topological Polar Surface Area Across Analogs

Despite the differences in molecular weight and lipophilicity, the target compound and the N-methyl analog share an identical computed topological polar surface area (TPSA) of 67.7 Ų [1][2]. This indicates that the methallyl substituent does not increase the polar character of the molecule, and both compounds fall within the typically desired TPSA range (<140 Ų) for oral bioavailability according to Veber's rules.

TPSA conserved
Head-to-head
ΔTPSA 0 Ų
Lipophilicity gain without polar surface area increase
Computed; identical TPSA in N-methyl analog
Drug-Likeness ADME Prediction Physicochemical Uniformity

Recommended Application Scenarios


Hit Expansion with Balanced Lipophilicity and Flexibility

With a computed XLogP3-AA of 0.7, two rotatable bonds, and a TPSA of 67.7 Ų, this compound occupies a physicochemical space distinct from the more polar N-methyl analog (XLogP3-AA -0.6) [1]. It is suitable for fragment-based or scaffold-hopping campaigns where moderate lipophilicity and side-chain flexibility are desired without increasing hydrogen-bonding capacity. The conserved TPSA ensures that drug-likeness metrics are not compromised while exploring hydrophobic interactions.

Late-Stage Diversification via the Methallyl Handle

The terminal alkene of the methallyl group offers a reactive site for thiol-ene click chemistry, olefin metathesis, or hydroboration-oxidation sequences [2]. This enables the compound to serve as a branch point for generating diverse compound libraries from a single piperazine-1-carbothioamide precursor, a capability not shared by the N-methyl or N-H analogs.

Chemical Probe Design Leveraging Thioamide Properties

The carbothioamide group is a known bioisostere of the amide with altered hydrogen-bonding properties and metabolic stability. The target compound retains the thioamide NH donor (HBD count = 1) while offering increased lipophilicity relative to the N-methyl comparator [1]. This profile is advantageous for designing probes targeting hydrophobic enzyme active sites or protein-protein interaction interfaces where thioamide-specific interactions are sought.

Physicochemical Benchmarking in Laboratory Courses

Given the well-defined computed property differences (ΔXLogP3-AA = +1.3, Δrotatable bonds = +2, ΔMW = +54 g/mol) compared to commercially available analogs, this compound can serve as an instructive case study for teaching the impact of N-alkyl substitution on molecular descriptors in medicinal chemistry or computational chemistry curricula [1].

Application
Selection Property
Validation Focus
Hit expansion
Moderate lipophilicity & conformational flexibility
Experimental logP & membrane permeability
Late-stage diversification
Terminal alkene reactivity
Thiol-ene reaction efficiency & selectivity
Chemical probe design
Thioamide bioisostere & lipophilicity
Target engagement & metabolic stability assays
Physicochemical benchmarking
Well-defined computed property differences
Teaching computed vs experimental descriptors
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